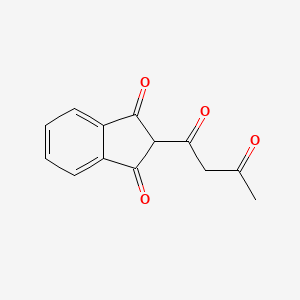![molecular formula C23H22N2O6S B14735861 N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide CAS No. 5473-23-4](/img/structure/B14735861.png)
N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide is a complex organic compound with a unique structure that includes a benzo[1,3]dioxole ring, a methylsulfonyl group, and a phenylmethoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole ring. One common method involves the reaction of 3,4-(methylenedioxy)phenol (sesamol) with appropriate reagents to form the benzo[1,3]dioxole core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents .
Applications De Recherche Scientifique
N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical cellular pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzo[1,3]dioxole derivatives and sulfonyl-containing compounds, such as:
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-(benzo[d][1,3]dioxol-5-yl)-2-(methylamino)acetamide hydrochloride
Uniqueness
N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
5473-23-4 |
|---|---|
Formule moléculaire |
C23H22N2O6S |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-4-phenylmethoxyanilino)acetamide |
InChI |
InChI=1S/C23H22N2O6S/c1-32(27,28)25(14-23(26)24-18-7-12-21-22(13-18)31-16-30-21)19-8-10-20(11-9-19)29-15-17-5-3-2-4-6-17/h2-13H,14-16H2,1H3,(H,24,26) |
Clé InChI |
ARUDKQSGXZLGAH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(CC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


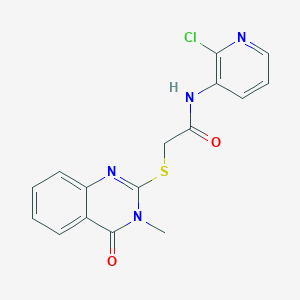
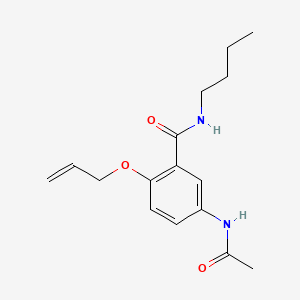
![endo-2-Cyanobicyclo[2.2.1]heptane](/img/structure/B14735785.png)
![Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate](/img/structure/B14735802.png)
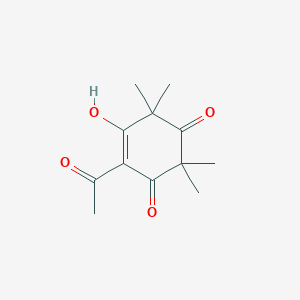
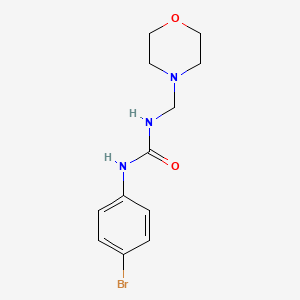
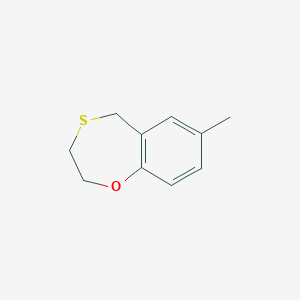
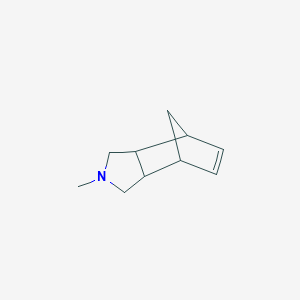
![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)

![[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid](/img/structure/B14735830.png)
![3-Buten-2-one, 4-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B14735834.png)

